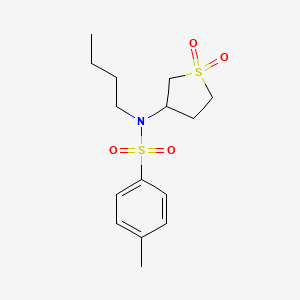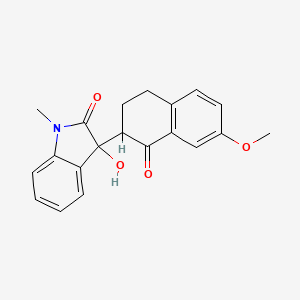![molecular formula C18H28ClN3O5 B5231012 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride, also known as TTPB hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TTPB hydrochloride is a benzohydrazide derivative that has been synthesized and studied for its ability to modulate biological pathways and cellular processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride involves the inhibition of PKC and the activation of AMPK. PKC is a family of serine/threonine kinases that play a crucial role in the regulation of cellular processes such as cell proliferation, apoptosis, and differentiation. The inhibition of PKC by 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride leads to the suppression of cell growth and the induction of apoptosis in cancer cells. On the other hand, AMPK is a metabolic sensor that regulates energy homeostasis in cells. The activation of AMPK by 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride leads to the inhibition of mTOR signaling, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride inhibits the growth of cancer cells and induces apoptosis. 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has been shown to improve glucose uptake and insulin sensitivity in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride in lab experiments is its specificity for PKC inhibition and AMPK activation. This allows researchers to study the effects of these pathways on cellular processes without the interference of other signaling pathways. However, one of the limitations of using 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure the safety of the experimental system.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride. One direction is the development of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the role of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride in the regulation of metabolic processes and its potential use in the treatment of metabolic disorders such as diabetes. Furthermore, the study of the structure-activity relationship of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride could lead to the development of more potent and selective inhibitors of PKC and activators of AMPK.
Synthesis Methods
3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzohydrazide with 3-(1-piperidinyl)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid. The synthesis of 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has been described in detail in several scientific publications.
Scientific Research Applications
3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to modulate several biological pathways and cellular processes, including the inhibition of protein kinase C (PKC) and the activation of adenosine monophosphate-activated protein kinase (AMPK). 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride has also been shown to have anti-inflammatory and anti-cancer properties. These properties make 3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride hydrochloride a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5.ClH/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-19-16(22)7-10-21-8-5-4-6-9-21;/h11-12H,4-10H2,1-3H3,(H,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUHSDZTZCMRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5230932.png)
![N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)

![methyl [(4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5230960.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![3-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5230987.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5230991.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)
![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
